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molecular formula C6H4ClNO2 B8394745 5-Hydroxynicotinoyl chloride

5-Hydroxynicotinoyl chloride

Cat. No. B8394745
M. Wt: 157.55 g/mol
InChI Key: AVNBWULDADSWFX-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

In a similar fashion, 5-hydroxynicotinoyl chloride was prepared from 5-hydroxynicotinic acid hydrochloride, which was obtained form the hydrolysis of 5-hydroxynicotinic acid methyl ester (1.53 g, 10 mmol). Treatment of the acid chloride with pyrid-2-ylamidoxime (1.37 g, 10 mmol) and triethylamine (4.04g, 40 mmol) in dichloromethane (10 mL), followed by heating in dimethylformamide (20 mL) at 120° C. for 2 hours afforded 497 mg (21%) 3-(2-pyridyl)-5-(5-hydroxy-pyrid-3-yl)-1,2,4-oxadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-hydroxynicotinic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
1.37 g
Type
reactant
Reaction Step Four
Quantity
4.04 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].Cl.O[C:13]1[CH:14]=[N:15][CH:16]=[C:17]([CH:21]=1)C(O)=O.COC(=O)C1C=C(O)[CH:28]=[N:27]C=1.C([N:35](CC)CC)C>ClCCl.CN(C)C=O>[N:15]1[CH:14]=[CH:13][CH:21]=[CH:17][C:16]=1[C:28]1[N:27]=[C:7]([C:6]2[CH:5]=[N:4][CH:3]=[C:2]([OH:1])[CH:10]=2)[O:8][N:35]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=C(C(=O)Cl)C1
Name
5-hydroxynicotinic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC=1C=NC=C(C(=O)O)C1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
COC(C1=CN=CC(=C1)O)=O
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
pyrid-2-ylamidoxime
Quantity
1.37 g
Type
reactant
Smiles
Step Five
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was obtained form

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=N1)C=1C=NC=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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